

## 4F 4PP oxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4F 4PP oxalate

Cat. No.: B1662925

Get Quote

## In-Depth Technical Guide to 4F 4PP Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological applications of **4F 4PP oxalate**, a potent and selective 5-HT2A receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

### **Core Compound Data**

**4F 4PP oxalate**, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized antagonist of the serotonin 2A receptor. Its selectivity and high affinity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.



| Property          | Value                                                    |
|-------------------|----------------------------------------------------------|
| Molecular Formula | C24H28FNO5                                               |
| Molecular Weight  | 429.49 g/mol                                             |
| CAS Number        | 144734-36-1                                              |
| Purity            | Typically ≥98%                                           |
| Appearance        | A solid                                                  |
| Solubility        | Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM) |

## **Mechanism of Action: 5-HT2A Receptor Antagonism**

**4F 4PP oxalate** exerts its effects by selectively binding to and blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, **4F 4PP oxalate** prevents these downstream effects by blocking the initial binding of serotonin to the receptor.



Click to download full resolution via product page



5-HT2A Receptor Gq Signaling Pathway

## **Experimental Protocols**

The following are representative protocols that can be adapted for the use of **4F 4PP oxalate** in various experimental settings.

## In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of **4F 4PP oxalate** for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.

#### Materials:

- Receptor Source: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).
- Radioligand: [3H]ketanserin (a known 5-HT2A antagonist).
- Non-specific Binding Control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 μM).
- Test Compound: 4F 4PP oxalate, serially diluted.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
- · Scintillation Cocktail and Counter.

#### Procedure:

- Preparation of Reagents:
  - Prepare serial dilutions of 4F 4PP oxalate in assay buffer.
  - Dilute the receptor membranes in ice-cold assay buffer to the desired concentration.



- Prepare the radioligand solution at a concentration close to its Kd.
- Assay Setup (in a 96-well plate):
  - $\circ~$  Total Binding: Add 50  $\mu L$  of assay buffer, 50  $\mu L$  of radioligand, and 100  $\mu L$  of diluted receptor membranes.
  - Non-specific Binding: Add 50 μL of the high-concentration non-specific binding control, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
  - Competitive Binding: Add 50 μL of each concentration of 4F 4PP oxalate, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
- Filtration:
  - Pre-wet the filter plate with assay buffer.
  - Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate bound from free radioligand.
  - Wash the filters three times with ice-cold assay buffer.
- Scintillation Counting:
  - Allow the filters to dry.
  - Add scintillation cocktail to each well.
  - Count the radioactivity in a microplate scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.



- Plot the percentage of specific binding against the logarithm of the 4F 4PP oxalate concentration.
- Determine the IC<sub>50</sub> value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vivo Protocol: Mouse Head-Twitch Response (HTR) Assay

This protocol is designed to assess the antagonist effect of **4F 4PP oxalate** on the head-twitch response induced by a 5-HT2A agonist in mice.

#### Materials:

- Animals: Male C57BL/6J mice (8-10 weeks old).
- 5-HT2A Agonist: DOI (2,5-dimethoxy-4-iodoamphetamine) hydrochloride.
- Test Compound: 4F 4PP oxalate.
- Vehicle: Saline (0.9% NaCl) or a suitable vehicle for dissolving the compounds.
- Administration Tools: Syringes and needles for intraperitoneal (i.p.) injection.

#### Procedure:

- Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
- Compound Preparation and Administration:
  - Dissolve DOI in saline to a concentration of 2.5 mg/mL.
  - Dissolve 4F 4PP oxalate in the vehicle to the desired concentrations.
  - Administer 4F 4PP oxalate (or vehicle) via i.p. injection at a volume of 10 mL/kg.



- Pre-treatment Time: Allow a pre-treatment period of 30 minutes.
- Agonist Administration: Administer DOI via i.p. injection at a dose of 2.5 mg/kg.
- Observation Period:
  - Immediately after DOI injection, place each mouse in an individual observation chamber.
  - Record the number of head twitches for each mouse over a 30-minute period.
- Data Analysis:
  - Compare the number of head twitches in the 4F 4PP oxalate-treated groups to the vehicle-treated control group.
  - Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of any observed reduction in head twitches.

# **Experimental Workflow: GPCR Antagonist Screening**

The following diagram illustrates a general workflow for the screening and characterization of potential GPCR antagonists like **4F 4PP oxalate**.





Click to download full resolution via product page

**GPCR Antagonist Screening Workflow** 



 To cite this document: BenchChem. [4F 4PP oxalate molecular weight and formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662925#4f-4pp-oxalate-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com